Tyrosinase-related Protein 2 (TRP-2) (181-188)
Description
Historical Context of TRP-2 Discovery in Melanogenic Pathways
Tyrosinase-Related Protein 2 (TRP-2), initially termed dopachrome tautomerase (DCT), was first identified in 1992 through studies linking its enzymatic activity to the slaty locus in mice. This discovery resolved a long-standing question in melanogenesis: the biochemical basis for the conversion of L-DOPAchrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Prior to this, melanin synthesis was thought to rely solely on tyrosinase (TYR), but TRP-2’s characterization revealed a critical regulatory step influencing melanin polymer composition. The gene encoding TRP-2 was cloned concurrently with the realization that its mutation caused reduced enzymatic activity, leading to altered coat pigmentation in mice. This breakthrough established TRP-2 as the third essential enzyme in the tyrosinase protein family, alongside TYR and Tyrosinase-Related Protein 1 (TRP-1).
Biochemical Classification of TRP-2 Within the Tyrosinase Protein Family
TRP-2 belongs to the type 3 copper protein superfamily but distinctively utilizes zinc ions in its catalytic site rather than copper. Structurally, it shares 40%–50% amino acid homology with TYR and TRP-1, featuring conserved epidermal growth factor (EGF)-like domains and transmembrane regions characteristic of melanosomal enzymes. Unlike TYR, which catalyzes the hydroxylation of tyrosine and oxidation of DOPA, TRP-2 specifically isomerizes L-DOPAchrome to DHICA via a non-decarboxylative tautomerization mechanism. The enzymatic activity of TRP-2 is metal-dependent, with two zinc ions coordinating substrate binding and stabilization of reaction intermediates.
Table 1: Comparative Features of Tyrosinase Protein Family Members
| Feature | Tyrosinase (TYR) | TRP-1 | TRP-2 (DCT) |
|---|---|---|---|
| Catalytic Metal | Copper | Copper | Zinc |
| Primary Function | Tyrosine hydroxylation | DHICA oxidase | DOPAchrome tautomerase |
| Key Reaction | L-Tyrosine → DOPAquinone | DHICA → Indole-quinone | L-DOPAchrome → DHICA |
| Structural Homology | 100% (Reference) | 50% (vs. TYR) | 40% (vs. TYR) |
| Genetic Locus (Human) | TYR (11q14.3) | TYRP1 (9p23) | TYRP2 (13q32) |
Rationale for Studying the TRP-2 (181-188) Peptide Fragment
The TRP-2 (181-188) peptide fragment corresponds to residues 181–188 within the protein’s EGF-like domain, a region implicated in substrate binding and protein-protein interactions. Investigations into this fragment arise from three key considerations:
- Antigenic Potential : TRP-2 is overexpressed in melanoma and glioblastoma, making its peptide fragments candidates for immunotherapy. The 181-188 sequence may contain epitopes recognizable by cytotoxic T lymphocytes (CTLs), as suggested by studies using TRP-2-derived vaccines.
- Functional Motifs : Residues 181–188 are proximal to the zinc-binding histidine clusters (His-189, His-201, and His-205) critical for catalytic activity. Structural analyses indicate that this region modulates substrate access to the active site.
- Post-Translational Modifications : Glycosylation sites near this fragment influence TRP-2’s stability and immunogenicity. For instance, N-linked glycosylation at Asn-173 enhances epitope presentation in vaccine platforms.
Table 2: Enzymatic and Structural Roles of TRP-2 Domains
| Domain | Residues | Function | Relevance to 181-188 Fragment |
|---|---|---|---|
| Signal Peptide | 1–24 | Intracellular trafficking | N/A |
| Catalytic Core | 25–180 | Zinc-binding, substrate isomerization | Adjacent region |
| EGF-like Domain | 181–240 | Substrate binding, structural stability | Contains 181-188 fragment |
| Transmembrane Region | 441–463 | Melanosomal membrane anchoring | Distal to fragment |
The TRP-2 (181-188) fragment thus serves as a focal point for understanding structure-function relationships and developing targeted therapies. Its study bridges biochemical characterization (e.g., metal ion coordination) and translational applications (e.g., antigen design), underscoring its dual significance in basic and applied research.
Properties
Molecular Formula |
C58H73N9O12 |
|---|---|
Molecular Weight |
1088.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C58H73N9O12/c1-32(2)25-47(58(78)79)66-53(73)45(29-38-31-60-41-20-14-13-19-40(38)41)65-57(77)50(34(5)6)67-55(75)44(27-36-17-11-8-12-18-36)62-51(71)42(26-35-15-9-7-10-16-35)61-54(74)46(30-48(69)70)63-52(72)43(64-56(76)49(59)33(3)4)28-37-21-23-39(68)24-22-37/h7-24,31-34,42-47,49-50,60,68H,25-30,59H2,1-6H3,(H,61,74)(H,62,71)(H,63,72)(H,64,76)(H,65,77)(H,66,73)(H,67,75)(H,69,70)(H,78,79)/t42-,43-,44-,45-,46-,47-,49-,50-/m0/s1 |
InChI Key |
HRXKEXXZGCWJFY-IAWGGNPOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Resin Loading : The C-terminal amino acid (leucine) is anchored to a resin (e.g., Wang resin) via its carboxyl group.
-
Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the amino group for coupling.
-
Amino Acid Coupling : Activated amino acids (pre-activated with HBTU/HATU and DIEA) are added sequentially. Coupling efficiency is monitored via Kaiser tests.
-
Final Cleavage : The peptide-resin is treated with trifluoroacetic acid (TFA) containing scavengers (e.g., water, triisopropylsilane) to remove side-chain protectors and release the peptide.
Synthesis Optimization for TRP-2 (181-188)
The hydrophobic sequence of TRP-2 (181-188) poses challenges, including aggregation and incomplete couplings. Strategies to mitigate these issues include:
Table 1: Synthetic Parameters for TRP-2 (181-188)
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude TRP-2 (181-188) is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). The elution profile typically shows a major peak at ~12.5 minutes, corresponding to the target peptide.
Table 2: HPLC Purification Conditions
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of TRP-2 (181-188) as 1088.3 Da (theoretical: 1088.25 Da). Discrepancies >0.1% necessitate re-purification.
Formulation and Stability
| Condition | Recommendation | Source |
|---|---|---|
| Short-Term Storage | -20°C in lyophilized form | |
| Long-Term Storage | -80°C (stable for ≥6 months) | |
| Reconstitution Solvent | Sterile DMSO or PBS (pH 7.4) |
Research Applications and Findings
Chemical Reactions Analysis
Site-Directed Mutagenesis of TRP-2 (181-188)
Key modifications to the TRP-2 (181-188) epitope were performed using Stratagene’s Chameleon Double-Stranded Site-Directed Mutagenesis Kit to investigate epitope specificity and MHC binding. Two primary mutations were engineered:
Mutant clones were validated via EcoRI/ScaI restriction digestion and sequencing. These substitutions disrupted H2-Kb binding, confirming the critical role of phenylalanine (F5) and leucine (L8) in epitope recognition.
Conjugation with CpG-DNA for Vaccine Development
TRP-2 (181-188) was chemically modified to develop peptide vaccines by N-terminal cysteine substitution (e.g., replacing serine at position 180 with cysteine) to enable covalent linkage to CpG oligodeoxynucleotides.
The shorter 9-mer conjugate exhibited optimal H2-Kb binding and induced robust CTL responses, demonstrating that peptide length and terminal chemistry critically influence immunogenicity.
Solubility and Stability in Formulation
TRP-2 (181-188) shows limited aqueous solubility but is stable in DMSO (≥12.5 mg/mL) and retains activity when stored at -20°C. Formulation studies for in vivo delivery include:
| Solvent System | Composition | Stability |
|---|---|---|
| DMSO/PEG300/Tween 80 | 5% DMSO, 40% PEG300, 5% Tween 80 | Stable for 1 month at -20°C |
| Corn Oil/DMSO | 10% DMSO in corn oil | Suitable for subcutaneous delivery |
Comparative Analysis of TRP-2 Epitope Variants
Studies comparing TRP-2 (181-188) with splice variants (e.g., TRP-2-6b) revealed no additional reactive epitopes within the 181-188 sequence, underscoring its uniqueness .
Key Findings
-
Positional Sensitivity : F5 and L8 are indispensable for MHC binding and CTL activation .
-
Conjugation Chemistry : Cysteine substitution at the N-terminus enables stable, immunogenic CpG-peptide conjugates .
-
Formulation Stability : DMSO-based solutions maintain peptide integrity for in vivo applications .
These insights highlight TRP-2 (181-188)’s role as a model for rational epitope engineering in cancer immunotherapy.
Scientific Research Applications
Tyrosinase-related Protein 2 (181-188) has several applications in scientific research:
Immunotherapy: It is used as a target for immunotherapy in melanoma treatment.
Cancer Research: It serves as a biomarker and therapeutic target in melanoma research.
Biological Studies: The peptide is used to study melanocyte differentiation and the molecular mechanisms of melanogenesis.
Mechanism of Action
Tyrosinase-related Protein 2 (181-188) exerts its effects by binding to MHC class I molecules, presenting the peptide to cytotoxic T lymphocytes. This interaction triggers an immune response, leading to the destruction of melanoma cells. The peptide’s molecular targets include the MHC class I H2-Kb binding motif, and it is involved in pathways related to immune recognition and tumor rejection .
Comparison with Similar Compounds
Enzymatic Roles in Melanogenesis
TRP-2 (181–188) is part of a triad of melanogenic enzymes, including tyrosinase (TYR) and TRP-1, which collectively regulate melanin synthesis. Below is a comparative analysis:
Key Findings :
Regulatory Pathways and Molecular Interactions
MITF (Microphthalmia-associated Transcription Factor) is the master regulator of melanogenic enzymes. TRP-2, TRP-1, and TYR share MITF-binding promoter elements (M-box and E-box) but exhibit differential sensitivity to signaling pathways:
Comparative Effects of Inhibitors and Activators
Several compounds modulate TRP-2 expression or activity alongside related melanogenic proteins:
Key Insights :
- 4-Ethylresorcinol uniquely targets TRP-2 mRNA/protein, unlike broad-spectrum tyrosinase inhibitors like arbutin .
Biological Activity
Tyrosinase-related Protein 2 (TRP-2) is a significant component in the melanogenic pathway, playing a crucial role in melanin production and immune response against melanoma. The peptide TRP-2 (181-188) has garnered attention for its biological activity, particularly in immunotherapy applications targeting melanoma. This article delves into the biological activity of TRP-2 (181-188), supported by research findings, case studies, and data tables.
Overview of TRP-2
TRP-2 is a melanogenic enzyme that contributes to the synthesis of melanin by catalyzing the conversion of DOPAchrome to DHICA. It is encoded by the slaty locus in mice and has been shown to possess DOPAchrome tautomerase activity, which is essential for melanin biosynthesis . The peptide sequence corresponding to residues 181-188 is recognized as a critical epitope for cytotoxic T lymphocytes (CTLs) specific to melanoma, making it a target for immunotherapeutic strategies .
Biological Activity
Immunological Role:
The TRP-2 (181-188) peptide has been identified as an epitope that can stimulate an immune response against B16 melanoma cells. Studies indicate that this peptide can bind to MHC class I molecules, facilitating the presentation of tumor antigens to CTLs. The immunization with TRP-2 (181-188) has shown promising results in inducing specific CTL activity, which is vital for effective tumor rejection .
Mechanism of Action:
- Cytotoxic T Lymphocyte Activation:
- Tumor Regression:
- Vaccine Development:
Case Studies
Case Study 1: Peptide Vaccination in Mice
In a controlled study, mice were immunized with dendritic cells pulsed with TRP-2 (181–188). Results showed that approximately 40% of vaccinated mice rejected subsequent challenges with B16 melanoma cells. The latency and survival time were significantly prolonged compared to controls, underscoring the potential of TRP-2 as a vaccine component .
Case Study 2: Peptide Modification for Enhanced Immunogenicity
A study explored the effects of modifying the TRP-2 (180–188) peptide by replacing an N-terminal serine residue with cysteine. This modification improved binding affinity to MHC class I molecules and enhanced CTL activation upon immunization with a CpG adjuvant, demonstrating the impact of structural changes on immunological outcomes .
Table 1: Summary of Key Findings on TRP-2 (181-188)
Table 2: Immunological Responses Induced by TRP-2 Vaccination
| Vaccine Type | Immune Response | Efficacy |
|---|---|---|
| TRP-2 (181–188)-pulsed DCs | Strong CTL activation | High |
| TRP-2 DNA vaccine | Moderate response | Low |
| Modified TRP-2 peptides | Enhanced CTL response | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
